molecular formula C22H16N2O6 B11543576 2-(4-Nitrophenyl)-2-oxoethyl 4-(benzoylamino)benzoate

2-(4-Nitrophenyl)-2-oxoethyl 4-(benzoylamino)benzoate

Cat. No.: B11543576
M. Wt: 404.4 g/mol
InChI Key: FNVBCYUWVQUBEW-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 4-benzamidobenzoate is an organic compound that features a nitrophenyl group, an oxoethyl group, and a benzamidobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-benzamidobenzoate typically involves the esterification of 4-benzamidobenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 4-benzamidobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-2-oxoethyl 4-benzamidobenzoate.

    Substitution: Various amides or alcohol derivatives.

    Hydrolysis: 4-Benzamidobenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-benzamidobenzoate depends on its specific application. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitrophenyl group could play a role in electron transfer processes, while the benzamidobenzoate moiety might interact with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl 4-benzamidobenzoate: Lacks the oxoethyl group but shares the nitrophenyl and benzamidobenzoate moieties.

    2-(4-Nitrophenyl)-2-oxoethyl benzoate: Similar structure but without the benzamido group.

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 4-benzamidobenzoate is unique due to the presence of both the nitrophenyl and benzamidobenzoate groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H16N2O6

Molecular Weight

404.4 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-benzamidobenzoate

InChI

InChI=1S/C22H16N2O6/c25-20(15-8-12-19(13-9-15)24(28)29)14-30-22(27)17-6-10-18(11-7-17)23-21(26)16-4-2-1-3-5-16/h1-13H,14H2,(H,23,26)

InChI Key

FNVBCYUWVQUBEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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